4-Isothiocyanatophenyl ether
CAS No.: 10396-05-1
Cat. No.: VC21032961
Molecular Formula: C14H8N2OS2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10396-05-1 |
---|---|
Molecular Formula | C14H8N2OS2 |
Molecular Weight | 284.4 g/mol |
IUPAC Name | 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene |
Standard InChI | InChI=1S/C14H8N2OS2/c18-9-15-11-1-5-13(6-2-11)17-14-7-3-12(4-8-14)16-10-19/h1-8H |
Standard InChI Key | VFRHGFVMLLSTNS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S |
Canonical SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S |
Introduction
Chemical Identity and Structure
4-Isothiocyanatophenyl ether belongs to the class of organic compounds containing isothiocyanate functional groups (-N=C=S), which are known for their electrophilic nature and reactivity. The compound features two phenyl rings connected by an oxygen atom, with each ring bearing an isothiocyanate group at the para position.
Structural Characteristics
The chemical formula of 4-isothiocyanatophenyl ether is C14H8N2OS2, representing a structure with 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . The molecule consists of two p-isothiocyanatophenyl rings joined by an ether linkage, creating a symmetrical structure.
Molecular Weight and Composition
The molecular weight of 4-isothiocyanatophenyl ether is 284.4 g/mol . The compound has an exact mass of 284.00780523 Da, which is particularly relevant for mass spectrometric analysis . This relatively high molecular weight, combined with its structural features, contributes to its physical properties and behavior in various chemical environments.
Nomenclature and Identification
The compound is registered under various naming systems and identifiers to facilitate its identification across scientific databases and regulatory frameworks.
Synonyms and Alternative Names
4-Isothiocyanatophenyl ether is known by several names in the scientific literature:
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4-Isothiocyanatophenyl ether (common name)
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1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene (IUPAC name)
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4,4'-oxybis(isothiocyanatobenzene)
Chemical Identifiers
The compound is registered with multiple chemical identifiers that uniquely define its structure:
Identifier Type | Value | Description |
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CAS Registry Number | 10396-05-1 | Chemical Abstracts Service registry number |
InChI | InChI=1S/C14H8N2OS2/c18-9-15-11-1-5-13(6-2-11)17-14-7-3-12(4-8-14)16-10-19 | International Chemical Identifier |
InChIKey | VFRHGFVMLLSTNS-UHFFFAOYSA-N | Hashed version of InChI |
SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S | Simplified Molecular Input Line Entry System notation |
EC Number | 671-082-9 | European Community Number |
DSSTox Substance ID | DTXSID40374818 | EPA DSSTox identifier |
These identifiers allow for unambiguous identification of the compound across different chemical databases and literature sources .
Physical and Chemical Properties
4-Isothiocyanatophenyl ether possesses distinct physical and chemical properties that determine its behavior in various environments and applications.
Computed Physicochemical Properties
Table 1 below summarizes the key computed physicochemical properties of 4-isothiocyanatophenyl ether:
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 284.4 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | 6.3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
Topological Polar Surface Area | 98.1 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 19 | Computed by PubChem |
Complexity | 337 | Computed by Cactvs 3.4.8.18 |
The high XLogP3 value of 6.3 indicates that 4-isothiocyanatophenyl ether is highly lipophilic and would likely have poor water solubility . The absence of hydrogen bond donors (0) and the presence of several hydrogen bond acceptors (5) suggest that the compound can participate in hydrogen bonding primarily as an acceptor . The topological polar surface area of 98.1 Ų provides insight into the molecule's ability to permeate cell membranes, with this value suggesting moderate membrane permeability .
Structural Features and Reactivity
The presence of two isothiocyanate groups (-N=C=S) confers specific reactivity to the molecule. Isothiocyanates are known for their electrophilic character, particularly at the central carbon atom, making them reactive toward nucleophiles. The ether linkage (-O-) provides conformational flexibility to the molecule while maintaining the aromatic character of both phenyl rings .
Applications and Research Significance
Based on its structural features and chemical properties, 4-isothiocyanatophenyl ether may have potential applications in several fields:
Research Relevance
The symmetrical structure of 4-isothiocyanatophenyl ether, combined with its reactive isothiocyanate groups, presents opportunities for fundamental research in areas such as:
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Structure-reactivity relationships in bis-isothiocyanates
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Comparative studies of reactivity patterns in symmetrical molecules
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Development of new synthetic methodologies
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Investigation of potential biological interactions, considering that some isothiocyanates exhibit bioactivity
Analytical Characterization
Proper analytical characterization is essential for confirming the identity and purity of 4-isothiocyanatophenyl ether.
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) could be employed for purity assessment and quantitative analysis of 4-isothiocyanatophenyl ether.
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